3'-Hydroxyamobarbital
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Overview
Description
3-Hydroxyamobarbital is a barbiturate derivative that has been used in scientific research for its sedative and hypnotic properties. It is synthesized through a specific method and has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism Of Action
The mechanism of action for 3-Hydroxyamobarbital is similar to other barbiturates. It acts as a positive allosteric modulator of the GABAA receptor, enhancing the binding of GABA to the receptor and increasing chloride ion influx. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release, leading to sedation and hypnosis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Hydroxyamobarbital are similar to other barbiturates. It has been shown to induce sleep and reduce anxiety in animal models. It also has anticonvulsant properties and has been used in the treatment of epilepsy. However, it can also cause respiratory depression and has a high potential for abuse.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Hydroxyamobarbital in lab experiments include its well-established mechanism of action and sedative properties. It can be used to induce sleep and reduce anxiety in animal models, making it useful in studies on the effects of sleep deprivation and stress. However, its potential for abuse and respiratory depression make it a less desirable option compared to other sedatives.
Future Directions
For research on 3-Hydroxyamobarbital include studies on its effects on memory and learning, as well as its potential for use in the treatment of epilepsy. Additionally, further research is needed to explore its potential for abuse and respiratory depression, as well as its interactions with other drugs and medications. Overall, 3-Hydroxyamobarbital has shown promise as a sedative and hypnotic agent in scientific research, but further studies are needed to fully understand its effects and potential limitations.
Synthesis Methods
3-Hydroxyamobarbital can be synthesized through the reaction of amobarbital with sodium hydroxide and hydrogen peroxide. This reaction results in the formation of 3-Hydroxyamobarbital as a white crystalline powder. The purity of the product can be confirmed through various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
3-Hydroxyamobarbital has been used in scientific research for its sedative and hypnotic properties. It has been studied for its effects on the central nervous system, including its ability to induce sleep and reduce anxiety. It has also been used in studies on the effects of barbiturates on memory and learning.
properties
CAS RN |
1421-07-4 |
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Product Name |
3'-Hydroxyamobarbital |
Molecular Formula |
C11H18N2O4 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
5-ethyl-5-(3-hydroxy-3-methylbutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O4/c1-4-11(6-5-10(2,3)17)7(14)12-9(16)13-8(11)15/h17H,4-6H2,1-3H3,(H2,12,13,14,15,16) |
InChI Key |
PUVZPWLDMBLALZ-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)CCC(C)(C)O |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CCC(C)(C)O |
Other CAS RN |
1421-07-4 |
synonyms |
3'-hydroxyamobarbital 3'-hydroxyamobarbital, (+)-isomer 3'-hydroxyamobarbital, (-)-isome |
Origin of Product |
United States |
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